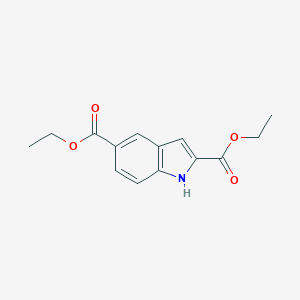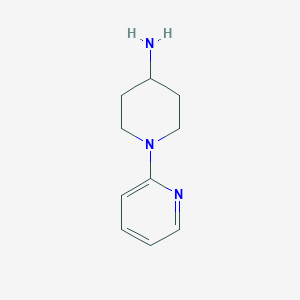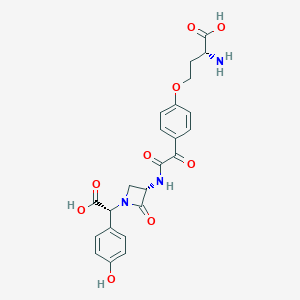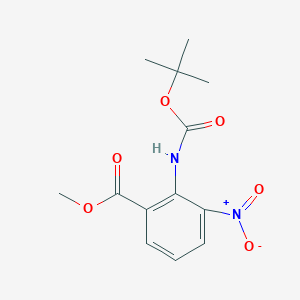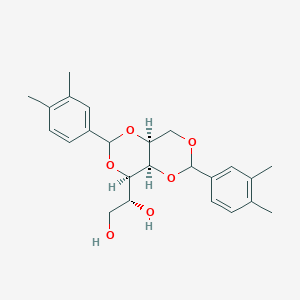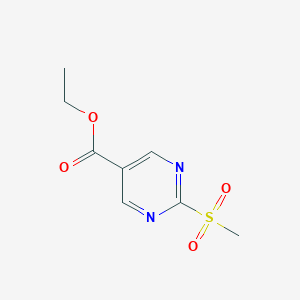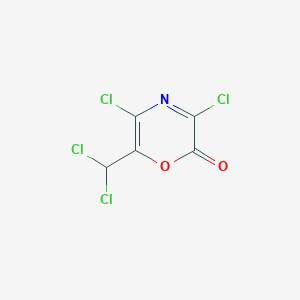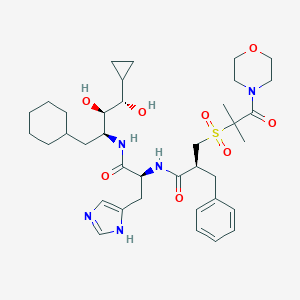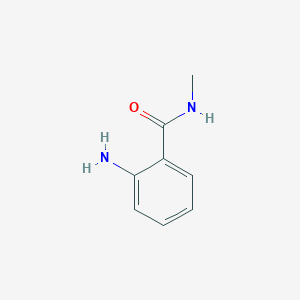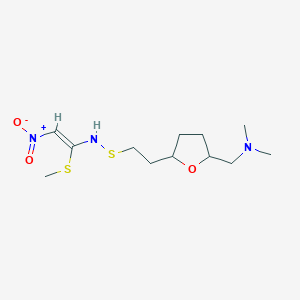
Cistoran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cistoran is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic analog of the natural compound cysteamine, which is involved in various physiological processes in the body. Cistoran has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Cistoran is complex and not fully understood. It is believed to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress in the body. Cistoran has also been shown to modulate various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Efectos Bioquímicos Y Fisiológicos
Cistoran has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate cellular metabolism. Cistoran has also been shown to have neuroprotective effects, protecting against neuronal damage in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cistoran in lab experiments is its ability to modulate various physiological processes in the body. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Cistoran is its relatively short half-life, which can make it difficult to study its long-term effects in the body. Additionally, the precise mechanism of action of Cistoran is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on Cistoran. One area of interest is the study of its effects on cellular metabolism and energy production. Cistoran has been shown to improve mitochondrial function, and further research in this area could lead to the development of new therapies for diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the study of Cistoran's effects on the immune system, particularly in the context of autoimmune diseases. Overall, Cistoran has great potential for further research and development in a wide range of scientific fields.
Métodos De Síntesis
Cistoran is typically synthesized through a chemical reaction between cysteamine and acetic anhydride. This reaction results in the formation of N-acetylcysteamine, which can then be further reacted with hydrochloric acid to produce Cistoran. The synthesis of Cistoran is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Cistoran has been used extensively in scientific research due to its ability to modulate various physiological processes in the body. It has been shown to have a wide range of applications, including the study of oxidative stress, inflammation, and cellular metabolism. Cistoran has also been used in the study of various diseases, including Parkinson's disease and cystinosis.
Propiedades
Número CAS |
127060-77-9 |
|---|---|
Nombre del producto |
Cistoran |
Fórmula molecular |
C12H23N3O3S2 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(Z)-N-[2-[5-[(dimethylamino)methyl]oxolan-2-yl]ethylsulfanyl]-1-methylsulfanyl-2-nitroethenamine |
InChI |
InChI=1S/C12H23N3O3S2/c1-14(2)8-11-5-4-10(18-11)6-7-20-13-12(19-3)9-15(16)17/h9-11,13H,4-8H2,1-3H3/b12-9- |
Clave InChI |
STDMFOCOBBMIAD-XFXZXTDPSA-N |
SMILES isomérico |
CN(C)CC1CCC(O1)CCSN/C(=C/[N+](=O)[O-])/SC |
SMILES |
CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC |
SMILES canónico |
CN(C)CC1CCC(O1)CCSNC(=C[N+](=O)[O-])SC |
Sinónimos |
cistoran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
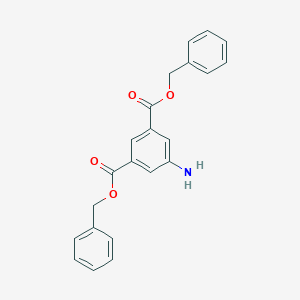
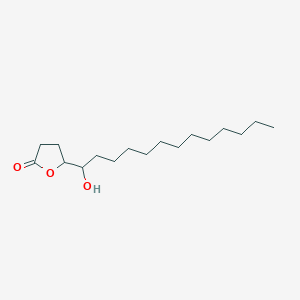
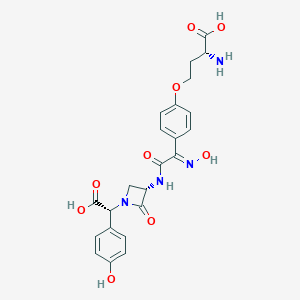
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
